Thieno[3,2-b]thiophene-2-carbohydrazide
Overview
Description
Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound. It is a five-membered ring containing two nitrogen atoms, a sulfur atom, and two carbon atoms. The molecular weight is 198.27 .
Synthesis Analysis
The synthesis of heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, including Thieno[3,2-b]thiophene-2-carbohydrazide, has been reported in the literature . The synthesis involves Suzuki coupling .Molecular Structure Analysis
The molecular formula of Thieno[3,2-b]thiophene-2-carbohydrazide is C7H6N2OS2 . The InChI code is 1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) .Chemical Reactions Analysis
Heterocyclic aldehydes, such as Thieno[3,2-b]thiophene-2-carbohydrazide, show a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .Physical And Chemical Properties Analysis
Thieno[3,2-b]thiophene-2-carbohydrazide is a solid at room temperature . It has a boiling point of 188-190°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Derivatives : Thieno[3,2-b]thiophene and its derivatives have been synthesized through various methods. For instance, Fuller, Iddon, and Smith (1997) reported methods for the large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including 2-carboxylic acid and dibromo derivatives (Fuller, Iddon, & Smith, 1997). Additionally, Mishra, Ma, and Bäuerle (2009) discussed various thieno[3,2-b]thiophene analogues in their review on functional oligothiophenes (Mishra, Ma, & Bäuerle, 2009).
Chemical Reactivity and Scalable Synthesis : Henssler and Matzger (2009) presented an optimized synthetic methodology for efficient and scalable access to fused-ring heterocycles like thieno[3,2-b]thiophene, highlighting its chemical robustness and selectivity toward functionalization (Henssler & Matzger, 2009).
Planarization and Opto-Electronic Materials : Thieno[3,2-b]thiophene is a core structure in various conjugated organic opto-electronic materials. Hien and Lieu (2016) described attempts to planarize tetraarylthieno[3,2-b]thiophene, highlighting its relevance in electronic materials (Hien & Lieu, 2016).
Safety And Hazards
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYHEKHGPYQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372341 | |
Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2-carbohydrazide | |
CAS RN |
685114-87-8 | |
Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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